![molecular formula C18H12N2O2S B364230 N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide CAS No. 313662-76-9](/img/structure/B364230.png)

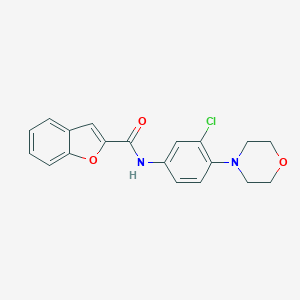

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

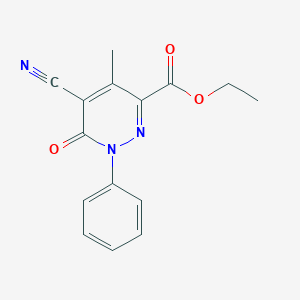

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide, also known as BF-168, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Optical Materials

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide: and its derivatives have been studied for their potential as optical materials . The unique structural properties of these compounds, such as their ability to form stable crystalline structures with specific tautomers, make them suitable for applications in optical devices. The intermolecular interactions, including hydrogen bonding and π···π interactions, contribute to their stability and optical characteristics.

Anti-Tubercular Agents

Recent synthetic developments have highlighted the potential of benzothiazole-based compounds as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis , with some derivatives exhibiting better inhibition potency than standard reference drugs. The synthesis of these derivatives involves various pathways, including diazo-coupling and Knoevenagel condensation, which could be applied to N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide for enhanced anti-tubercular activity.

Antibacterial Agents

The antibacterial potential of benzothiazole derivatives has been evaluated, with some compounds showing activity as DNA gyraseB inhibitors . These findings suggest that N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide could be modified to target bacterial DNA gyrase, providing a pathway for the development of new antibacterial drugs.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish correlations between the physicochemical properties of benzothiazole derivatives and their biological activity . This methodology could be applied to N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide to predict its antibacterial potency and optimize its structure for better efficacy.

Structural Studies

Structural studies of benzothiazole derivatives, including single-crystal X-ray diffraction and Hirshfeld surface analysis, provide insights into their solid-state stability . These studies are crucial for understanding the molecular arrangement and intermolecular interactions, which are essential for the design of compounds with desired properties.

Synthetic Pathways

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, which have been explored for their biological potential . These pathways include molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. Exploring these synthetic methods for N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide could lead to the discovery of novel compounds with significant scientific applications.

Mechanism of Action

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it is likely that it interacts with its targets in a way that disrupts essential bacterial processes, leading to bacterial death .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to n-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, which could impact its bioavailability and efficacy.

Result of Action

The primary result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]furan-2-carboxamide is the inhibition of bacterial growth. In particular, it has been found to exhibit promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates that the compound is capable of effectively inhibiting the growth of this bacterial strain at relatively low concentrations.

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17(15-9-5-11-22-15)19-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)23-18/h1-11H,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMGTTCJFZKXIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B364169.png)

![N-{4-[4-(propan-2-yl)benzamido]phenyl}furan-2-carboxamide](/img/structure/B364191.png)

![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)

![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B364232.png)